molecular formula C21H22ClNO3 B13739027 3-Methyl-6-morpholinomethyl-flavone hydrochloride CAS No. 16146-83-1

3-Methyl-6-morpholinomethyl-flavone hydrochloride

Cat. No.: B13739027
CAS No.: 16146-83-1
M. Wt: 371.9 g/mol
InChI Key: PWFRMFJKXWBEBW-UHFFFAOYSA-N
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Description

3-Methyl-6-morpholinomethyl-flavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-morpholinomethyl-flavone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde derivatives.

    Formation of Chalcone Intermediate: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form a chalcone intermediate.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to form the flavone core structure.

    Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced at the 6-position through a Mannich reaction, which involves the use of formaldehyde and morpholine.

    Methylation: The final step involves the methylation of the 3-position using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

    Batch Reactors: Used for the initial synthesis steps.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-morpholinomethyl-flavone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

    Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized flavone derivatives.

    Reduction: Flavanones and other reduced flavonoid structures.

    Substitution: Various substituted flavone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-6-morpholinomethyl-flavone hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in cancer therapy.

    Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-6-morpholinomethyl-flavone hydrochloride involves several molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

3-Methyl-6-morpholinomethyl-flavone hydrochloride can be compared with other flavonoid derivatives:

    Flavopiridol: A synthetic flavonoid with potent anticancer activity, known for inhibiting cyclin-dependent kinases.

    Baicalein: A natural flavonoid with antioxidant and anti-inflammatory properties.

    Luteolin: Another natural flavonoid with similar biological activities but different structural features.

List of Similar Compounds

  • Flavopiridol
  • Baicalein
  • Luteolin
  • Quercetin
  • Apigenin

Properties

CAS No.

16146-83-1

Molecular Formula

C21H22ClNO3

Molecular Weight

371.9 g/mol

IUPAC Name

3-methyl-6-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride

InChI

InChI=1S/C21H21NO3.ClH/c1-15-20(23)18-13-16(14-22-9-11-24-12-10-22)7-8-19(18)25-21(15)17-5-3-2-4-6-17;/h2-8,13H,9-12,14H2,1H3;1H

InChI Key

PWFRMFJKXWBEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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